molecular formula C13H24O3S B016121 Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate CAS No. 136558-13-9

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

Cat. No. B016121
M. Wt: 260.39 g/mol
InChI Key: JOLZUPPVNMMVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05288743

Procedure details

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride (50 g; 190 mmol), prepared as in step 1, was dissolved in 400 mL toluene and 220 mL acetic acid. Sodium acetate (17.1 g; 210 mmol) was added followed by the addition of ethyl 5-t-butylthio-2,2-dimethyl-4-oxopentanoate (49 g; 188 mmol), prepared as in step 2. The reaction was stirred in the dark at room temperature for 4 days. The mixture was poured into water and extracted with ethyl acetate. The combined extracts were washed with water. Solid sodium bicarbonate was added to the organic extracts and the mixture was filtered. The filtrate was washed with water and brine, dried over magnesium sulfate and the solvent was removed under reduced pressure. The residue was taken up in hot ethyl acetate and filtered. The solvent was removed and the product was recrystallized from pentane to give ethyl 3-[1-(4-chlorobenzyl)-3-(1,1-dimethylethylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropionate as a fluffy white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][N:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)N)=[CH:5][CH:4]=1.C([O-])(=O)C.[Na+].[C:25]([S:29][CH2:30][C:31](=O)[CH2:32][C:33]([CH3:40])([CH3:39])[C:34]([O:36][CH2:37][CH3:38])=[O:35])([CH3:28])([CH3:27])[CH3:26].O>C1(C)C=CC=CC=1.C(O)(=O)C>[Cl:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][N:8]2[C:10]3[C:15](=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=3)[C:30]([S:29][C:25]([CH3:28])([CH3:26])[CH3:27])=[C:31]2[CH2:32][C:33]([CH3:39])([CH3:40])[C:34]([O:36][CH2:37][CH3:38])=[O:35])=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.ClC1=CC=C(CN(N)C2=CC=C(C=C2)OC)C=C1
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
49 g
Type
reactant
Smiles
C(C)(C)(C)SCC(CC(C(=O)OCC)(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred in the dark at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
ADDITION
Type
ADDITION
Details
Solid sodium bicarbonate was added to the organic extracts
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from pentane

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)OC)SC(C)(C)C)CC(C(=O)OCC)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.